D-Fructose-d-1

Stable Isotope Labeling Quantitative MS Internal Standard

Quantifying fructose in complex biological matrices? Unlabeled fructose cannot correct for matrix effects or ionization drift. D-Fructose-d-1 (C1-deuterated) offers: - +1 Da mass shift for isotope dilution mass spectrometry - Nearly identical chromatographic behavior to endogenous fructose - Stable, non-radioactive label for safe in vitro/in vivo use - Site-specific probe for fructokinase (KHK) activity monitoring Eliminate quantification uncertainty in diabetes research, nutritional metabolomics, and fructose malabsorption studies.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12398892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d-1
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5D
InChIKeyBJHIKXHVCXFQLS-WLJULAHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d-1: Site-Specific Deuterated Tracer


D-Fructose-d-1 is a stable isotope-labeled analog of the endogenous monosaccharide D-fructose, wherein a single hydrogen atom at the C-1 position is replaced with deuterium (²H) [1]. This specific deuteration introduces a mass shift of +1 Da relative to the unlabeled parent compound (molecular weight 181.16 g/mol vs. 180.16 g/mol) , enabling its use as a precise tracer or internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . Unlike radioisotopes, the stable deuterium label confers long-term stability and safety for use in in vitro and in vivo metabolic studies .

Site-specific deuterium label at C-1 for enzymatic and metabolic tracing studies
Stable isotope-labeled internal standard suitable for quantitative bioanalysis workflows
Compatible with isotope dilution strategies; research use only, not for diagnostic procedures

Why D-Fructose-d-1 Cannot Be Substituted


The simple substitution of D-Fructose-d-1 with unlabeled D-fructose or other deuterated fructoses (e.g., D-Fructose-d7) introduces significant analytical and experimental confounders. Unlabeled D-fructose is indistinguishable from endogenous fructose pools, rendering it useless for absolute quantitation in complex biological matrices [1]. Conversely, perdeuterated forms like D-Fructose-d7, while providing a larger mass shift, exhibit altered physical properties (e.g., molecular weight: 187.20 g/mol) and may mask metabolic fate at specific positions due to multiple deuteration [2]. The selective C-1 deuteration of D-Fructose-d-1 is critical for applications requiring site-specific tracking of the initial phosphorylation step in fructolysis (catalyzed by fructokinase), which directly involves the C-1 carbon .

Unlabeled D-fructose
Cannot be distinguished from endogenous analyte pools; lacks the mass differentiation required for absolute quantitation in complex biological matrices.
Perdeuterated D-fructose-d7
Larger mass shift may alter physical behavior and obscure site-specific metabolic fate; cannot report selectively on the fructokinase phosphorylation step at C-1.

Analytical Differentiation of D-Fructose-d-1


Isotopic Purity vs. Unlabeled Standard

The utility of D-Fructose-d-1 as a precise internal standard for quantitative analysis is dependent on its high isotopic purity, which is specified at ≥98.0% by vendors such as MedChemExpress [1] and ≥97% atom D by BOC Sciences . This level of enrichment ensures a baseline level of cross-talk with the unlabeled M0 channel in mass spectrometry. In comparison, using unlabeled D-fructose would offer a relative difference of 0 Da, making co-elution and isobaric interference insurmountable without chromatographic resolution, which is often not feasible for endogenous metabolites.

Isotopic Purity vs. Unlabeled
Vendor specification
≥97% atom D (BOC Sciences) / ≥98.0% purity (MedChemExpress) vs. 0% atom D
Supports high signal-to-noise in MRM/SRM assays; minimizes native envelope interference.
Vendor-reported enrichment; independent verification recommended.
Stable Isotope Labeling Quantitative MS Internal Standard

Site-Specific Tracing vs. Perdeuterated Analogs

D-Fructose-d-1 is designed to trace the initial step of fructolysis: the phosphorylation of fructose at the C-1 hydroxyl group by fructokinase (KHK) to form fructose-1-phosphate . While a perdeuterated analog (D-Fructose-d7) provides a larger mass shift for global tracing, its multiple deuterium labels can be lost or scrambled through metabolic reactions, and it does not provide the site-specific resolution necessary to quantify the activity of KHK [1]. The single C-1 deuterium in D-Fructose-d-1 is a direct reporter for this initial, committed step in hepatic fructose metabolism, and can be tracked by monitoring the loss or retention of the deuterium atom via MS or NMR [2]. Stereospecific analogs like D-fructose-[1-pro-S-d] are available for even more refined kinetic isotope effect studies, confirming the biological importance of the C-1 position .

Site-Specific vs. Perdeuterated
Class-level inference
Single ²H at C-1 vs. 7 × ²H (C-1,3,4,5,6) in D-fructose-d7
Enables selective tracking of fructokinase phosphorylation; perdeuterated form may scramble label.
C-1 deuterium retention/loss serves as direct reporter for KHK activity.
Metabolic Flux Analysis Fructolysis Enzyme Kinetics

Performance as Internal Standard in MS and NMR

D-Fructose-d-1 is explicitly recommended by multiple vendors for use as an internal standard in quantitative NMR, GC-MS, and LC-MS analyses [1]. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and uniform matrix effects, which is a fundamental requirement for accurate quantitation using the isotope dilution method. The +1 Da mass difference from the monoisotopic M0 peak of unlabeled fructose is sufficient to avoid isobaric overlap while minimizing the potential for differential behavior that can be seen with multi-deuterated or ¹³C-labeled analogs due to larger mass shifts .

Internal Standard Suitability
Vendor-reported
Suitable for LC-MS, GC-MS, and NMR internal standard applications
Co-elution and uniform matrix effects support reliable isotope dilution quantitation.
Performance should be verified under specific sample preparation conditions.
LC-MS GC-MS NMR Quantitative Analysis

Stability and Storage Profile

The stability of D-Fructose-d-1 is a key procurement consideration. InvivoChem's product datasheet specifies that the compound, when stored as a powder, is stable for 3 years at -20°C and 2 years at 4°C . In solution, stability is maintained for 6 months at -80°C and 1 month at -20°C . This is comparable to the stability profile of unlabeled D-fructose, but the rigorous definition of these parameters provides users with a clear, quantitative expectation for long-term storage and experimental planning, reducing the risk of degradation that could compromise tracer studies .

Stability & Storage Profile
Vendor specification
Powder: 3 yr (-20°C), 2 yr (4°C); Solution: 6 mo (-80°C), 1 mo (-20°C)
Defined stability facilitates long-term experimental planning and inventory management.
Data from InvivoChem; confirm under in-use laboratory conditions.
Compound Stability Storage Conditions Procurement

Optimal Application Scenarios


Absolute Quantitation in Biological Matrices

D-Fructose-d-1 is the definitive internal standard for the precise quantification of fructose in plasma, serum, urine, or cell culture media. Its +1 Da mass shift and near-identical chromatographic behavior to endogenous fructose allow for the application of the isotope dilution method, correcting for matrix effects, ionization efficiency fluctuations, and sample preparation losses. This is essential for clinical studies of fructose malabsorption, diabetes research, and nutritional metabolomics, where accurate measurement of circulating fructose levels is paramount [1].

In Vitro Tracing of Fructokinase Activity

For enzymologists and metabolic researchers, D-Fructose-d-1 serves as a specific probe for the activity of fructokinase (KHK). By incubating cells or tissue lysates with D-Fructose-d-1, the formation of [1-²H]fructose-1-phosphate can be monitored by LC-MS. The selective retention or loss of the C-1 deuterium label, compared to a control with unlabeled fructose, provides direct evidence for the commitment of fructose to the fructolysis pathway, distinct from hexokinase-mediated phosphorylation at the C-6 position .

NMR-Based Metabolic Flux Analysis

D-Fructose-d-1 is a valuable tool for NMR-based studies of carbohydrate metabolism. The replacement of a proton with a deuteron at the C-1 position results in the disappearance or reduction of the corresponding signal in ¹H-NMR spectra, simplifying the assignment of complex sugar mixtures. In ²H-NMR, it provides a distinct, quantifiable signal that can be used to track the flow of the deuterium label through downstream metabolites like glucose, lactate, and glycogen in real-time, offering a complementary approach to MS-based flux analysis .

Internal Standard for GC-MS Carbohydrate Profiling

In gas chromatography-mass spectrometry (GC-MS) workflows for carbohydrate profiling, D-Fructose-d-1 is an ideal internal standard. After derivatization, it co-elutes with the analyte but produces a distinct mass spectral signature. This enables accurate quantification of fructose in complex mixtures like plant extracts, food products, or fecal samples, where a broad panel of mono- and disaccharides must be measured simultaneously [2].

Application
Selection Property
Validation Focus
Absolute quantitation in biological research matrices
Site-specific deuterium label for isotope dilution
Matrix effect compensation and recovery normalization
In vitro tracing of fructokinase (KHK) activity
C-1 deuteration as direct reporter of phosphorylation step
Differentiation of KHK vs. hexokinase phosphorylation products
Spectroscopic metabolic flux analysis
Deuterium-induced signal simplification in ¹H spectra and ²H tracing capability
Label retention and downstream metabolite tracking through glycolytic intermediates
Carbohydrate profiling in complex sample matrices
Co-eluting internal standard with distinct mass signature after derivatization
Quantitative accuracy across mono- and disaccharide panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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